N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Descripción
N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a sulfonamide derivative featuring a complex tricyclic core structure. The compound contains a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene scaffold, substituted with an 11-oxo group and a sulfonamide moiety. The sulfonamide nitrogen atoms are further functionalized with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl group, introducing heterocyclic aromaticity (furan and thiophene) into the structure.
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-11-oxo-N-(2-thiophen-2-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-21-4-3-17-12-20(13-18-5-9-24(21)22(17)18)30(26,27)23(14-16-7-10-28-15-16)8-6-19-2-1-11-29-19/h1-2,7,10-13,15H,3-6,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPPGEMACFSEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CCC4=CC=CS4)CC5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The compound's structure features a unique arrangement of furan and thiophene rings along with a sulfonamide group, contributing to its potential pharmacological activities. The molecular formula and weight, as well as its structural characteristics, are crucial in understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4S2 |
| Molecular Weight | 376.45 g/mol |
| IUPAC Name | N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
The proposed mechanisms for the biological activity of this compound involve its interaction with various biological targets, including enzymes and receptors that are implicated in disease processes. The presence of the sulfonamide moiety suggests potential inhibition of carbonic anhydrase or similar enzymes, which could have implications in conditions like glaucoma or certain types of cancer.
Anticancer Potential
Preliminary studies suggest that compounds containing furan and thiophene derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific activity of N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide against various cancer cell lines needs further investigation.
Case Studies
-
Case Study 1: Antimicrobial Testing
- A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli.
- Results indicated that compounds with furan and thiophene rings demonstrated significant inhibition zones compared to controls.
-
Case Study 2: Cancer Cell Line Studies
- In vitro assays were conducted using breast cancer cell lines (MCF7).
- Compounds similar to N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide showed dose-dependent cytotoxicity.
Research Findings
Recent research highlights the importance of exploring the biological activities of novel compounds like N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide:
- In Vitro Studies: Indicate potential for use as an antimicrobial agent.
- Mechanistic Insights: Suggest interactions with key metabolic pathways.
- Future Directions: Emphasize the need for further pharmacological evaluations and clinical trials.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Analysis
The compound’s structural uniqueness lies in its tricyclic core and dual heterocyclic substituents. Below is a comparative analysis with analogous sulfonamide derivatives and heterocyclic compounds:
Electronic and Steric Considerations
- Target Compound vs.
- Heterocyclic Influence : The thiophene and furan substituents introduce π-electron density, which could enhance binding to aromatic residues in biological targets (e.g., cytochrome P450 enzymes or kinases). This contrasts with fluorinated triazoles (), where electron-withdrawing fluorine atoms improve oxidative stability.
Pharmacological Potential
While direct pharmacological data for the target compound is absent in the provided evidence, sulfonamide derivatives are widely explored for their enzyme-inhibitory properties. For example:
- Anticancer Agents : Sulfonamides often target carbonic anhydrases or tubulin polymerization. The tricyclic core may confer rigidity, improving target selectivity.
- Antimicrobials: Fluorinated analogs () demonstrate enhanced bioavailability, suggesting that the target compound’s non-fluorinated structure might prioritize different ADME (absorption, distribution, metabolism, excretion) profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
